molecular formula C42H72O14 B191331 Ginsenoside Rf CAS No. 52286-58-5

Ginsenoside Rf

Cat. No. B191331
CAS RN: 52286-58-5
M. Wt: 801 g/mol
InChI Key: UZIOUZHBUYLDHW-XUBRWZAZSA-N
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Description

Molecular Structure Analysis

Ginsenoside Rf has a molecular formula of C42H72O14 and a molecular weight of 801.0 g/mol . It is a 12beta-hydroxy steroid, a 3beta-hydroxy steroid, a beta-D-glucoside, a disaccharide derivative, a ginsenoside, a tetracyclic triterpenoid, a 20-hydroxy steroid, and a 3beta-hydroxy-4,4-dimethylsteroid . It derives from a hydride of a dammarane .

Scientific Research Applications

Anticancer Properties

Ginsenoside Rf exhibits potential anticancer properties. A study found that it induces G2/M phase cell cycle arrest and apoptosis in human osteosarcoma MG-63 cells through the mitochondrial pathway. This suggests a therapeutic effect on human osteosarcoma (Shangguan, Li, & Zhang, 2014). Additionally, ginsenoside Rf combined with cisplatin enhances the cytotoxic and apoptotic effect of cisplatin in A549 human lung cancer cells, indicating a synergistic effect in cancer therapy (Park et al., 2017).

Anti-Melanogenic Effects

Ginsenoside Rf has been shown to have anti-melanogenic properties, inhibiting melanogenesis in melanocytes and UV-irradiated ex vivo human skin. This is achieved via inhibition of the CREB/MITF pathway, suggesting its potential as an anti-pigmentation agent (Lee et al., 2020).

Anti-Inflammatory and Antinociceptive Effects

Research indicates that ginsenoside Rf has antinociceptive and anti-inflammatory effects. In a rat model of incisional pain, it was found to significantly increase mechanical withdrawal threshold and reduce pro-inflammatory cytokines, suggesting potential for treating pain and inflammation (Kim et al., 2017). It also suppresses MAPKs/NF-κB activation, leading to intestinal anti-inflammatory action, which could be beneficial in treating inflammatory bowel disease (Ahn et al., 2016).

Neuroprotective Effects

Ginsenoside Rf shows promise in treating neurodegenerative diseases like Huntington’s disease. It reduces mutant huntingtin aggregation and cellular apoptosis in a cellular model of Huntington’s disease, suggesting its potential as a therapeutic candidate (Lee et al., 2021).

Effects on Gastrointestinal Motility

It modulates the pacemaker activities of interstitial cells of Cajal in the gastrointestinal tract, thereby potentially regulating intestinal motility (Han et al., 2012).

Antiviral Properties

Ginsenoside Rf demonstrates significant antiviral activities against coxsackievirus B3 and human rhinovirus 3, suggesting its potential in treating viral infections (Song et al., 2014).

Enhancement of Exercise Endurance

Ginsenoside Rf enhances exercise endurance in mice, potentially by stimulating myoblast differentiation and mitochondrial biogenesis. This indicates its role in improving exercise performance (Lim et al., 2022).

Regulation of Lipoprotein Metabolism

It regulates lipoprotein metabolism through peroxisome proliferator-activated receptor alpha (PPARalpha), indicating potential benefits in metabolic disorders (Lee, Gonzalez, & Yoon, 2006).

Adipogenesis and Obesity

Ginsenoside Rf interacts with PPARγ, a major transcriptional factor of adipogenesis, showing promise as an antiobesity treatment by affecting adipocyte differentiation and development (Siraj et al., 2014).

Modulation of Receptor Channels

It enhances glycine-induced inward peak current in Xenopus oocytes, suggesting a role in regulating glycine receptor activity (Noh et al., 2003).

Prevention of Osteoporosis

Aqueous ginseng extract with ginsenosides, including Rf, prevents postmenopausal bone loss by inhibiting osteoclast differentiation and regulating estrogen receptor-α mRNA levels, indicating its use in treating osteoporosis (Lee et al., 2015).

Safety And Hazards

Ginsenoside Rf may be harmful by inhalation or skin absorption and may cause eye, skin, or respiratory system irritation . High doses of rare ginsenosides induced liver injury by affecting certain metabolic pathways .

Future Directions

Future research could focus on the biosynthesis and metabolic engineering of rare ginsenosides . Additionally, the effects of ginsenosides on bone remodeling could be explored for novel drug applications .

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H72O14/c1-20(2)10-9-13-42(8,52)21-11-15-40(6)28(21)22(45)16-26-39(5)14-12-27(46)38(3,4)35(39)23(17-41(26,40)7)53-37-34(32(50)30(48)25(19-44)55-37)56-36-33(51)31(49)29(47)24(18-43)54-36/h10,21-37,43-52H,9,11-19H2,1-8H3/t21-,22+,23-,24+,25+,26+,27-,28-,29+,30+,31-,32-,33+,34+,35-,36-,37+,39+,40+,41+,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZIOUZHBUYLDHW-XUBRWZAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H72O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90904205
Record name Ginsenoside Rf
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

801.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ginsenoside Rf

CAS RN

52286-58-5
Record name Ginsenoside Rf
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Record name Ginsenoside Rf
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Record name Ginsenoside Rf
Source EPA DSSTox
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Record name Ginsenoside RF
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Record name GINSENOSIDE RF
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Citations

For This Compound
2,000
Citations
S SANADA, N KONDO, J SHOJI, O TANAKA… - Chemical and …, 1974 - jstage.jst.go.jp
… 50% acetic acid, ginsenoside-Re gave a prosapogenin C42H72013, mp 187 -189 and glucose, while no hydrolysis of the glycosyl linkage was observed in case of ginsenoside—Rf …
Number of citations: 161 www.jstage.jst.go.jp
JS Mogil, YH Shin, EW McCleskey, SC Kim, SY Nah - Brain research, 1998 - Elsevier
… root, a traditional oriental medicine, contains more than a dozen biologically active saponins called ginsenosides, including one present in only trace amounts called ginsenoside-Rf (Rf)…
Number of citations: 100 www.sciencedirect.com
MK Kim, H Kang, CW Baek, YH Jung, YC Woo… - Journal of Ginseng …, 2018 - Elsevier
… Ginsenoside Rf is one of the biologically active saponins found in ginseng. We evaluated ginsenoside Rf’s antinociceptive and anti-inflammatory effects, and its mechanism of action on …
Number of citations: 49 www.sciencedirect.com
CC Ruan, H Zhang, LX Zhang, Z Liu, GZ Sun, J Lei… - Molecules, 2009 - mdpi.com
… In the present study, a recombinant Aspergillus niger BGL1 protein showed the ability to transform ginsenoside Rf to Rh 1 , increasing the availability of this compound and hence its …
Number of citations: 46 www.mdpi.com
Y Du, M Fu, YT Wang, Z Dong - Journal of Alzheimer's …, 2018 - content.iospress.com
… ginsenoside Rf is effective in the treatment of AD. Here, we reported that ginsenoside Rf could … Meanwhile, ginsenoside Rf could alleviate the Aβ-induced inflammation reaction, such as …
Number of citations: 45 content.iospress.com
SM Lee, SC Kim, J Oh, JH Kim, MK Na - Phytochemistry Letters, 2013 - Elsevier
… , 20(R)-ginsenoside Rf, utilizing NMR, UPLC-ESI-Q-TOF-MS and validate the metabolite is generated from its epimer, 20(S)-ginsenoside Rf during the steaming process to manufacture …
Number of citations: 32 www.sciencedirect.com
SR YooN, JJ Nah, SK Kim, SC KIM, KY NAM… - Chemical and …, 1998 - jstage.jst.go.jp
… trace amounts of ginsenoside Rf or Rg2 … ginsenoside Rf using EIA. We found that anti-Rf antiserum could also be used for the quantitation of ginsenoside Rg2 as well as ginsenoside Rf…
Number of citations: 23 www.jstage.jst.go.jp
L Liu, LJ Gu, DL Zhang, Z Wang, CY Wang… - Bioscience …, 2010 - jstage.jst.go.jp
… In this study, rare ginsenoside Rf was transformed into 20(S)-protopanaxatriol (PPT(S)) by glycosidase from Aspergillus niger. By investing the reaction conditions, the optimal …
Number of citations: 29 www.jstage.jst.go.jp
S Ahn, MH Siddiqi, VC Aceituno, SY Simu… - Immunological …, 2016 - Taylor & Francis
… , ginsenoside Rf treatment for inflammation has not yet been examined. In this study, we evaluated the inhibitory effect of ginsenoside Rf on the … Our results showed that ginsenoside Rf …
Number of citations: 45 www.tandfonline.com
JJ Nah, JY Song, S Choi, SC KIM, HW RHIM… - Biological and …, 2000 - jstage.jst.go.jp
A rapid and sensitive indirect competitive enzyme immunoassay method has been developed for quantitating ginsenoside Rf (Rf) in crude total Panax ginseng saponins and in rat …
Number of citations: 22 www.jstage.jst.go.jp

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